3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-5-4-7(11(14)15)8-9(6-2-3-6)13-16-10(8)12-5/h4,6H,2-3H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWDIHGDDPXCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate cyclopropyl ketone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into reduced forms such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the ring system, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs, their substituents, molecular formulas, and molecular weights:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | CAS Number | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (Target) | Cyclopropyl (3), Methyl (6) | Likely C₁₁H₁₀N₂O₃ | ~218.21* | 959028-13-8 | Reference compound |
| 3-Cyclopropyl-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | Cyclopropyl (3), Ethyl (6) | C₁₂H₁₂N₂O₃ | 232.24 | 1018151-12-6 | Ethyl at position 6 increases hydrophobicity |
| 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Chloro (5), Cyclopropyl (6), Methyl (3) | C₁₂H₉ClN₂O₃ | 276.67 | 1011396-41-0 | Chloro substitution enhances electronegativity |
| 6-Ethyl-3-(trimethyl-1H-pyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | Ethyl (6), Trimethylpyrazole (3) | C₁₂H₁₂N₆O₂ | 272.27 | 1170616-38-2 | Bulky pyrazole group alters steric hindrance |
| 3-Methyl-6-(4-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | Methyl (3), 4-Nitrophenyl (6) | C₁₆H₁₁N₃O₅ | 299.24 | Not specified | Nitro group introduces strong electron withdrawal |
| 3-Cyclopropyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | Cyclopropyl (3), Phenyl (6) | C₁₇H₁₄N₂O₃ | 294.31 | 3D-ENB57892 | Aromatic phenyl enhances π-π interactions |
Functional Implications of Substituents
Alkyl vs. Phenyl (CAS 3D-ENB57892) or 4-nitrophenyl groups introduce aromaticity, enhancing binding to hydrophobic pockets in target proteins but may increase metabolic instability .
The nitro group (CAS unspecified) in 3-methyl-6-(4-nitrophenyl)-[...] strongly withdraws electrons, altering reactivity and possibly stabilizing negative charges in binding interactions .
Heterocyclic Modifications :
- Trimethylpyrazole (CAS 1170616-38-2) introduces nitrogen-rich moieties, which may enhance hydrogen bonding with biological targets but increase synthetic complexity .
Biological Activity
3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a bicyclic structure combining an oxazole and a pyridine ring, contributing to its distinct chemical properties. The molecular formula is C11H10N2O3, with a molecular weight of 218.21 g/mol. The presence of cyclopropyl and methyl groups enhances its structural diversity, making it a subject of interest in drug development and medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. It may inhibit the growth of pathogens through interactions with bacterial enzymes or cell membranes.
- Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.
- Antiviral Effects : There is evidence indicating that this compound may inhibit viral replication, potentially targeting specific viral enzymes or receptors involved in the infection process.
The biological effects of this compound are believed to arise from its ability to interact with various biomolecules. The compound may bind to active sites on enzymes or receptors, altering their conformation and inhibiting their activity. This interaction can lead to downstream effects on metabolic pathways and cellular functions.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Study : A study involving various human tumor cell lines demonstrated that this compound exhibited antiproliferative effects with IC50 values in the nanomolar range. This suggests potent activity against cancer cells compared to standard chemotherapeutic agents .
- Antimicrobial Testing : In vitro tests revealed that the compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis or function .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | C14H10N2O3S | Anticancer activity | Contains a thiophene ring |
| 6-cyclopropyl-3-methyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | C16H14N4O2 | HIV reverse transcriptase inhibitor | Incorporates a carboxamide group |
| 3-Cyclopropyl-6-(2-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | C16H11FN2O3 | Unknown | Contains a fluorophenyl substituent |
This table illustrates how variations in molecular structure can influence biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves condensation and cyclization steps. For example, aminopyridine derivatives can react with cyclopropane carbonyl chloride under basic conditions to form the oxazolo-pyridine core. Subsequent functionalization (e.g., methyl group introduction) is achieved via Suzuki coupling or nucleophilic substitution. Key intermediates should be purified using column chromatography (silica gel, ethyl acetate/hexane gradients) .
| Key Reaction Steps | Conditions | Yield |
|---|---|---|
| Core cyclization | K₂CO₃, DMF, 80°C, 12h | 60-70% |
| Methylation | CH₃I, NaH, THF, 0°C to RT, 6h | 85% |
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to verify cyclopropyl (δ ~1.0–2.0 ppm) and methyl groups (δ ~2.5 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 261.0874 for C₁₂H₁₂N₂O₃).
- HPLC : Purity ≥95% (C18 column, acetonitrile/water + 0.1% TFA) .
Q. What physicochemical properties are critical for solubility and stability studies?
- Answer :
- LogP : ~2.1 (predicted), indicating moderate lipophilicity.
- pKa : Carboxylic acid group ~4.2, requiring buffered solutions (pH 6–7) for stability.
- Melting Point : 198–202°C (decomposition observed above 200°C) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalysis : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling steps; Pd(OAc)₂ with XPhos ligand improves cyclopropane coupling efficiency.
- Solvent Optimization : Replace DMF with MeCN to reduce side reactions (e.g., hydrolysis).
- Process Analytics : Use in-situ FTIR to monitor cyclization completion and adjust heating times .
Q. What strategies resolve contradictions in reported bioactivity data?
- Answer : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM for kinase inhibition) may arise from:
- Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentrations.
- Protein Source : Use recombinant vs. native enzymes; validate with orthogonal assays (SPR vs. fluorescence polarization) .
Q. How is computational modeling applied to predict target interactions?
- Answer :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., 3ERT for kinases). The carboxylic acid group forms hydrogen bonds with Lys274.
- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2.0 Å indicates robust interactions .
Q. What analytical methods validate metabolite identification in pharmacokinetic studies?
- Answer :
- LC-MS/MS : Monitor m/z transitions (e.g., parent ion → 261→177 for glucuronide metabolites).
- Isotopic Labeling : Use ¹⁴C-labeled compound to trace hepatic clearance pathways in rodent models .
Key Challenges & Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
